molecular formula C20H20ClN3O B257765 N-[2-(4-chlorophenyl)ethyl]-4-(3,5-dimethyl-1H-pyrazol-1-yl)benzamide

N-[2-(4-chlorophenyl)ethyl]-4-(3,5-dimethyl-1H-pyrazol-1-yl)benzamide

Número de catálogo B257765
Peso molecular: 353.8 g/mol
Clave InChI: UWCDMTPEDCKYJN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[2-(4-chlorophenyl)ethyl]-4-(3,5-dimethyl-1H-pyrazol-1-yl)benzamide, also known as CZC-25146, is a small molecule that has been extensively studied for its potential pharmacological applications. This compound belongs to the class of benzamide derivatives and has been shown to possess a wide range of biological activities.

Mecanismo De Acción

The mechanism of action of N-[2-(4-chlorophenyl)ethyl]-4-(3,5-dimethyl-1H-pyrazol-1-yl)benzamide involves its ability to bind to specific sites on GPCRs and modulate their activity. This compound has been shown to act as an allosteric modulator of GPCRs, meaning that it binds to a site on the receptor that is distinct from the site where the natural ligand binds. This results in a change in the conformation of the receptor, which can either enhance or inhibit the activity of the receptor.
Biochemical and physiological effects:
The biochemical and physiological effects of N-[2-(4-chlorophenyl)ethyl]-4-(3,5-dimethyl-1H-pyrazol-1-yl)benzamide are diverse and depend on the specific GPCR that it targets. For example, N-[2-(4-chlorophenyl)ethyl]-4-(3,5-dimethyl-1H-pyrazol-1-yl)benzamide has been shown to enhance the activity of the dopamine D1 receptor, which is involved in the regulation of movement, motivation, and reward. This enhancement of D1 receptor activity has been shown to improve cognitive function and reduce symptoms of Parkinson's disease in animal models. On the other hand, N-[2-(4-chlorophenyl)ethyl]-4-(3,5-dimethyl-1H-pyrazol-1-yl)benzamide has been shown to inhibit the activity of the histamine H3 receptor, which is involved in the regulation of sleep-wake cycles and cognitive function. This inhibition of H3 receptor activity has been shown to improve cognitive function and reduce symptoms of narcolepsy in animal models.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of N-[2-(4-chlorophenyl)ethyl]-4-(3,5-dimethyl-1H-pyrazol-1-yl)benzamide is its selectivity for specific GPCRs, which allows for the targeted modulation of specific physiological processes. This compound has also been shown to have good oral bioavailability and pharmacokinetic properties, making it a promising candidate for further drug development. However, one limitation of N-[2-(4-chlorophenyl)ethyl]-4-(3,5-dimethyl-1H-pyrazol-1-yl)benzamide is its relatively low potency compared to other GPCR modulators, which may limit its therapeutic potential.

Direcciones Futuras

There are several future directions for research on N-[2-(4-chlorophenyl)ethyl]-4-(3,5-dimethyl-1H-pyrazol-1-yl)benzamide. One area of focus is the development of more potent analogs of this compound that can selectively target specific GPCRs with higher affinity. Another area of focus is the investigation of the potential therapeutic applications of N-[2-(4-chlorophenyl)ethyl]-4-(3,5-dimethyl-1H-pyrazol-1-yl)benzamide in various neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and depression. Additionally, the development of more advanced methods for the synthesis and purification of N-[2-(4-chlorophenyl)ethyl]-4-(3,5-dimethyl-1H-pyrazol-1-yl)benzamide may improve its yield and purity, making it a more practical candidate for drug development.

Métodos De Síntesis

The synthesis of N-[2-(4-chlorophenyl)ethyl]-4-(3,5-dimethyl-1H-pyrazol-1-yl)benzamide involves several steps, including the reaction of 4-chloroacetophenone with 2-bromoethylamine hydrobromide to form 2-(4-chlorophenyl)ethylamine. This intermediate is then reacted with 3,5-dimethyl-1H-pyrazole-1-carboxylic acid to form the final product, N-[2-(4-chlorophenyl)ethyl]-4-(3,5-dimethyl-1H-pyrazol-1-yl)benzamide. The synthesis of N-[2-(4-chlorophenyl)ethyl]-4-(3,5-dimethyl-1H-pyrazol-1-yl)benzamide has been reported in several research articles, and the purity and yield of the compound have been optimized through various methods.

Aplicaciones Científicas De Investigación

N-[2-(4-chlorophenyl)ethyl]-4-(3,5-dimethyl-1H-pyrazol-1-yl)benzamide has been extensively studied for its potential pharmacological applications, including its ability to modulate the activity of G protein-coupled receptors (GPCRs). GPCRs are a large family of membrane proteins that play a critical role in cellular signaling and are involved in a wide range of physiological processes, including neurotransmission, hormone secretion, and immune response. N-[2-(4-chlorophenyl)ethyl]-4-(3,5-dimethyl-1H-pyrazol-1-yl)benzamide has been shown to selectively target certain GPCRs, including the dopamine D1 receptor and the histamine H3 receptor, and modulate their activity.

Propiedades

Nombre del producto

N-[2-(4-chlorophenyl)ethyl]-4-(3,5-dimethyl-1H-pyrazol-1-yl)benzamide

Fórmula molecular

C20H20ClN3O

Peso molecular

353.8 g/mol

Nombre IUPAC

N-[2-(4-chlorophenyl)ethyl]-4-(3,5-dimethylpyrazol-1-yl)benzamide

InChI

InChI=1S/C20H20ClN3O/c1-14-13-15(2)24(23-14)19-9-5-17(6-10-19)20(25)22-12-11-16-3-7-18(21)8-4-16/h3-10,13H,11-12H2,1-2H3,(H,22,25)

Clave InChI

UWCDMTPEDCKYJN-UHFFFAOYSA-N

SMILES

CC1=CC(=NN1C2=CC=C(C=C2)C(=O)NCCC3=CC=C(C=C3)Cl)C

SMILES canónico

CC1=CC(=NN1C2=CC=C(C=C2)C(=O)NCCC3=CC=C(C=C3)Cl)C

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.